molecular formula C22H15ClN4O4 B2693129 5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide CAS No. 1105206-03-8

5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide

Cat. No.: B2693129
CAS No.: 1105206-03-8
M. Wt: 434.84
InChI Key: ZLTLCRDDYUETNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C22H15ClN4O4 and its molecular weight is 434.84. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

A series of compounds related to 5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide was investigated for antimalarial activity. These studies demonstrated a correlation between the potency against Plasmodium berghei in mice and the substituent characteristics on the phenyl ring, indicating the potential for designing antimalarial drugs (Werbel et al., 1986).

Antitumor Agents

Another line of research has focused on the development of novel substituted quinazolines as antitumor agents. Compounds with structures closely related to this compound have shown broad-spectrum antitumor activity, with certain derivatives being particularly active against renal, CNS, ovarian, and non-small cell lung cancer (Alanazi et al., 2014).

Apoptotic Activity

The apoptotic activity of quinazolinone Schiff base derivatives on MCF-7 cells via intrinsic and extrinsic apoptosis pathways has been explored. These compounds induced apoptosis in cancer cells, pointing to their potential as anticancer agents (Zahedifard et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives revealed potential as antimicrobials. These compounds displayed activity against a range of pathogenic microorganisms, showcasing the versatility of quinazolinone derivatives in developing new antimicrobial agents (Saravanan et al., 2015).

Synthetic Methodologies

Studies have also detailed synthetic methodologies for quinazolinone derivatives, including one-pot syntheses from nitrobenzamides. These methodologies facilitate the production of a wide range of compounds for further biological evaluation (Romero et al., 2013).

Properties

IUPAC Name

5-chloro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-19-9-8-15(12-17(19)22(29)26(13)16-5-3-2-4-6-16)25-21(28)18-11-14(23)7-10-20(18)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTLCRDDYUETNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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